N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves several steps. One common synthetic route includes the reaction of 1-isopropylpiperidine with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, often using continuous flow reactors for scalability.
Chemical Reactions Analysis
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the structure.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be compared with other piperidine derivatives and sulfonamide compounds. Similar compounds include:
N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide: Known for its experimental use in drug development.
N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide: Another sulfonamide derivative with potential biological activities.
N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide: Used in various chemical reactions and studied for its pharmacological properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c1-15(2)21-11-9-16(10-12-21)14-20-24(22,23)19-8-7-17-5-3-4-6-18(17)13-19/h7-8,13,15-16,20H,3-6,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBWWJILPZYKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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